5-(Dimethoxymethyl)thiophene-3-carbaldehyde
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Overview
Description
5-(Dimethoxymethyl)thiophene-3-carbaldehyde is an organic compound with the molecular formula C8H10O3S. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a dimethoxymethyl group at the 5-position and a formyl group at the 3-position of the thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethoxymethyl)thiophene-3-carbaldehyde typically involves the functionalization of thiophene derivatives. One common method is the Vilsmeier-Haack reaction, which introduces the formyl group into the thiophene ring. The reaction involves the use of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The dimethoxymethyl group can be introduced through a subsequent reaction with methanol and an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Dimethoxymethyl)thiophene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The dimethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution under acidic conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-(Dimethoxymethyl)thiophene-3-carboxylic acid.
Reduction: 5-(Dimethoxymethyl)thiophene-3-methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Dimethoxymethyl)thiophene-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: It can be used in the study of thiophene-based biomolecules and their interactions with biological systems.
Mechanism of Action
The mechanism of action of 5-(Dimethoxymethyl)thiophene-3-carbaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects. The exact pathways and targets would vary based on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbaldehyde: Lacks the dimethoxymethyl group, making it less versatile in certain synthetic applications.
5-Methylthiophene-3-carbaldehyde: Contains a methyl group instead of a dimethoxymethyl group, affecting its reactivity and applications.
5-(Methoxymethyl)thiophene-3-carbaldehyde: Similar structure but with one methoxy group, leading to different chemical properties.
Uniqueness
5-(Dimethoxymethyl)thiophene-3-carbaldehyde is unique due to the presence of both a dimethoxymethyl group and a formyl group on the thiophene ring. This combination of functional groups provides distinct reactivity and versatility in chemical synthesis, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
5-(dimethoxymethyl)thiophene-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S/c1-10-8(11-2)7-3-6(4-9)5-12-7/h3-5,8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSOHJGGUVIQBTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC(=CS1)C=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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